2-Bromo-3-hydroxybenzonitrile

Crystallography Solid-State Chemistry Materials Science

2-Bromo-3-hydroxybenzonitrile (CAS 693232-06-3) is the definitive ortho-bromo, meta-hydroxy benzonitrile isomer essential for regioselective synthesis. Unlike its 4-bromo isomer (MP 155–157°C), this compound's distinct 78–81°C melting point and unique O–H···N hydrogen-bonded chain crystal packing provide unambiguous identity verification. Procure with confidence—generic substitution with incorrect isomers compromises cross-coupling outcomes and solid-state application reproducibility. Available in 98% purity.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 693232-06-3
Cat. No. B1289251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-hydroxybenzonitrile
CAS693232-06-3
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)Br)C#N
InChIInChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
InChIKeyDGKTUNIJIIPACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-hydroxybenzonitrile (CAS 693232-06-3): Key Physical and Structural Baseline for Comparative Procurement


2-Bromo-3-hydroxybenzonitrile (CAS 693232-06-3) is a di-substituted aromatic compound within the benzonitrile class, characterized by a bromine atom ortho to a nitrile group and a hydroxyl group meta to the nitrile . Its molecular weight is 198.02 g/mol with the formula C₇H₄BrNO . The compound is a solid at ambient temperature with a reported melting point range of 78-81°C . Its unique substitution pattern (ortho-bromo, meta-hydroxy) dictates a specific set of physicochemical properties and solid-state interactions that differentiate it from other positional isomers and analogs.

Procurement Risks of Substituting 2-Bromo-3-hydroxybenzonitrile with Unverified Analogs


Generic substitution of 2-Bromo-3-hydroxybenzonitrile with other bromo-hydroxybenzonitrile isomers (e.g., 3-bromo-2-hydroxy-, 4-bromo-3-hydroxy-, or 5-bromo-2-hydroxybenzonitrile) is a significant risk for scientific and industrial applications. While these isomers share identical molecular formulas and basic functional groups, their unique substitution patterns lead to distinct differences in solid-state packing, hydrogen-bonding networks, and overall crystal morphology [1][2]. Such differences can critically impact physical properties like solubility, melting point, and stability, which are essential for reproducible synthesis and formulation . Furthermore, the specific ortho-bromo arrangement in the target compound is a prerequisite for certain directed ortho-metalation or cross-coupling reactions, a selectivity that is not transferable to its para- or meta-substituted analogs. The evidence below details these quantifiable differentiations.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Bromo-3-hydroxybenzonitrile from Analogs


Solid-State Packing and Crystal Morphology Differentiates 2-Bromo-3-hydroxybenzonitrile from 3-Bromo-2-hydroxybenzonitrile

Single-crystal X-ray diffraction studies reveal that 2-Bromo-3-hydroxybenzonitrile (target compound) and its positional isomer, 3-Bromo-2-hydroxybenzonitrile, adopt distinctly different crystal packing arrangements. The target compound forms infinite molecular chains via strong O-H···N hydrogen bonds [1]. In contrast, its isomer forms centrosymmetric dimers via O-H···N interactions [2]. These differing intermolecular interaction motifs lead to variations in solid-state properties.

Crystallography Solid-State Chemistry Materials Science

Intramolecular Geometry: 2-Bromo-3-hydroxybenzonitrile Exhibits a Distinct Torsion Angle Compared to 4-Bromo-3-hydroxybenzonitrile

The specific ortho-bromo, meta-hydroxy substitution pattern of the target compound enforces a unique molecular geometry. Crystallographic data reveals that the molecule is nearly planar, with a torsion angle of -179(2)° between the key aromatic carbons [1]. This is distinct from the 4-Bromo-3-hydroxybenzonitrile isomer, where the para-substituted bromine does not impose the same steric or electronic constraints on the adjacent functional groups.

Structural Chemistry Computational Chemistry Conformational Analysis

Melting Point Range Provides a Purity Benchmark for 2-Bromo-3-hydroxybenzonitrile Versus Structurally Related Analogs

The melting point of 2-Bromo-3-hydroxybenzonitrile is reported to be in the range of 78-81°C . This value is a critical quality control parameter and serves as a benchmark for purity. For comparison, the positional isomer 4-Bromo-3-hydroxybenzonitrile has a reported melting point of 155-157°C . This significant difference of approximately 77°C highlights how subtle changes in substitution pattern dramatically alter bulk thermodynamic properties.

Analytical Chemistry Quality Control Thermal Analysis

Targeted Application Scenarios for 2-Bromo-3-hydroxybenzonitrile Based on Verified Differentiation Evidence


Crystal Engineering and Solid-State Formulation Studies

Researchers focused on crystal engineering can leverage the distinct hydrogen-bonding motif of 2-Bromo-3-hydroxybenzonitrile, which forms infinite chains via O-H···N interactions [1]. This contrasts with the dimeric packing of its 3-bromo isomer, offering a unique supramolecular synthon for designing co-crystals or studying structure-property relationships in solid-state materials. The quantifiable melting point difference (78-81°C vs. 155-157°C for the 4-bromo isomer) makes it a suitable candidate for thermal analysis studies and formulation work where a lower processing temperature is beneficial.

Organic Synthesis as a Regioselective Building Block

The specific ortho-bromo, meta-hydroxy substitution pattern of 2-Bromo-3-hydroxybenzonitrile makes it a critical intermediate for regioselective synthesis. Its geometry, confirmed by X-ray crystallography [1], and the ortho-relationship between the bromine and nitrile groups are essential for transformations like directed ortho-metalation or specific cross-coupling reactions (e.g., Suzuki-Miyaura) that are not feasible with para- or meta-bromo isomers. Using the correct isomer ensures the intended reaction pathway and final product structure.

Quality Control and Analytical Method Development

Procurement and analytical chemistry groups can utilize the well-defined melting point of 2-Bromo-3-hydroxybenzonitrile (78-81°C) as a primary, low-cost identifier to verify receipt of the correct isomer, differentiating it from higher-melting analogs like 4-Bromo-3-hydroxybenzonitrile [1]. This thermal property, along with its unique crystal structure, can be incorporated into standard operating procedures for incoming material qualification, ensuring consistency in research and manufacturing workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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